4-(4-methoxy-3,5-dimethylphenyl)pyridine
CAS No.:
Cat. No.: VC8975953
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 4-(4-methoxy-3,5-dimethylphenyl)pyridine |
| Standard InChI | InChI=1S/C14H15NO/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12/h4-9H,1-3H3 |
| Standard InChI Key | NNYYNIREZRKLBC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)C2=CC=NC=C2 |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C2=CC=NC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
4-(4-Methoxy-3,5-dimethylphenyl)pyridine consists of a pyridine ring linked to a tri-substituted phenyl group. The pyridine’s 4-position hosts the phenyl moiety, which itself bears a methoxy group at the 4-position and methyl groups at the 3- and 5-positions. This arrangement creates a planar yet sterically crowded structure, with the methoxy group contributing electron-donating resonance effects, while the methyl groups enhance hydrophobicity .
The molecular formula is C₁₄H₁₅NO, with a calculated molecular weight of 213.28 g/mol. Key structural descriptors include:
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IUPAC Name: 4-(4-methoxy-3,5-dimethylphenyl)pyridine
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SMILES: COC1=C(C=C(C(=C1)C)C)C2=CC=NC=C2
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InChIKey: UYVXNQUBVLSKPA-UHFFFAOYSA-N
Comparative analysis with analogous compounds reveals distinct features. For instance, 4-methoxy-3,5-dimethylpyridine (PubChem CID 15270545) lacks the phenyl extension but shares the methoxy and dimethyl substitution pattern on the pyridine ring . Its molecular weight (137.18 g/mol) is significantly lower, underscoring the mass contribution of the phenyl group in the target compound .
Synthetic Pathways and Optimization
Diazotization and Coupling Strategies
A patent detailing the synthesis of 3,5-dimethyl-4-methoxypyridine derivatives offers a plausible route for constructing the pyridine core. The process involves diazotization of an aminomethyl intermediate under acidic conditions (e.g., glacial acetic acid) followed by hydrolysis to yield methanol derivatives . For 4-(4-methoxy-3,5-dimethylphenyl)pyridine, a Suzuki-Miyaura cross-coupling reaction could couple a boronic acid-functionalized phenyl group (4-methoxy-3,5-dimethylphenylboronic acid) with a 4-halopyridine (e.g., 4-bromopyridine). This method, widely used in heterocyclic chemistry, would require palladium catalysis and optimized conditions to manage steric hindrance from the bulky phenyl substituent .
Challenges in Functionalization
The steric bulk of the 3,5-dimethyl groups on the phenyl ring may impede coupling reactions, necessitating high-temperature conditions or bulky ligands to stabilize the palladium catalyst. Additionally, the methoxy group’s susceptibility to demethylation under acidic or oxidative conditions requires careful selection of protecting groups during synthesis .
Physicochemical and Spectral Properties
Solubility and Partition Coefficients
The compound’s lipophilicity is influenced by both the methoxy (logP contribution: ~0.7) and methyl groups (logP contribution: ~0.5 each). Predicted logP values (e.g., 2.8–3.2) suggest moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely limited (<1 mg/mL) due to the absence of ionizable groups .
Spectroscopic Characterization
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NMR: The proton NMR spectrum would feature aromatic signals between δ 6.5–8.5 ppm, with distinct singlet(s) for the methoxy group (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm).
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IR: Stretching vibrations for the pyridine ring (≈1600 cm⁻¹) and methoxy C–O bond (≈1250 cm⁻¹) would dominate .
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Mass Spectrometry: The molecular ion peak (m/z 213.28) and fragmentation patterns (e.g., loss of –OCH₃, m/z 181) would confirm the structure .
Comparative Analysis of Pyridine Derivatives
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